
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trinitromethyl group attached to a hydrazine backbone, along with two carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of dimethyl hydrazine with trinitromethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trinitromethyl and carboxylate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets through its reactive functional groups. The trinitromethyl group can participate in electrophilic reactions, while the hydrazine and carboxylate groups can engage in nucleophilic and coordination interactions. These interactions can modulate various biochemical pathways and molecular processes.
相似化合物的比较
Similar Compounds
Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups.
Trinitromethane: Contains a trinitromethyl group but lacks the hydrazine and carboxylate functionalities.
Hydrazine-1,2-dicarboxylate: Similar backbone but without the trinitromethyl group.
Uniqueness
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is unique due to the combination of its trinitromethyl, hydrazine, and carboxylate groups, which confer distinct reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
58300-50-8 |
|---|---|
分子式 |
C5H7N5O10 |
分子量 |
297.14 g/mol |
IUPAC 名称 |
methyl N-(methoxycarbonylamino)-N-(trinitromethyl)carbamate |
InChI |
InChI=1S/C5H7N5O10/c1-19-3(11)6-7(4(12)20-2)5(8(13)14,9(15)16)10(17)18/h1-2H3,(H,6,11) |
InChI 键 |
MSELTJVXPFLSLY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NN(C(=O)OC)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
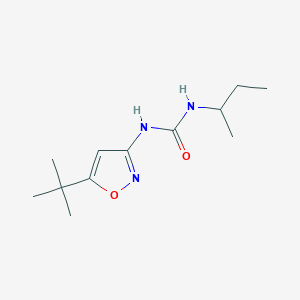
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
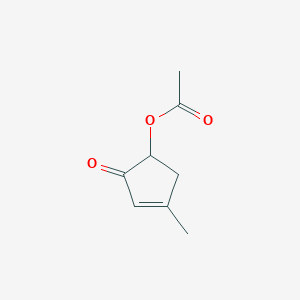
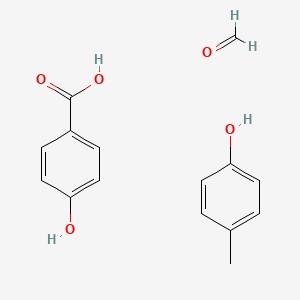
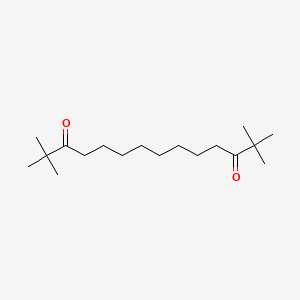


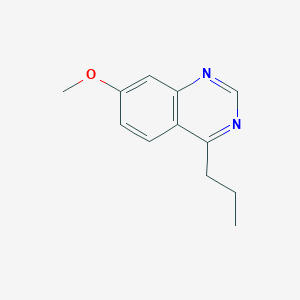
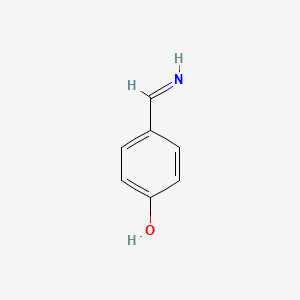
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
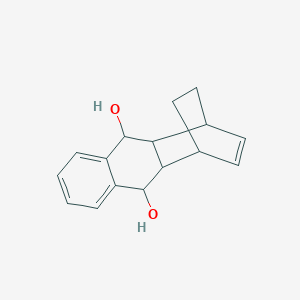
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
